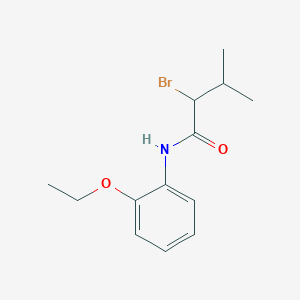

![molecular formula C15H11N3O3S B2778909 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide CAS No. 851988-52-8](/img/structure/B2778909.png)

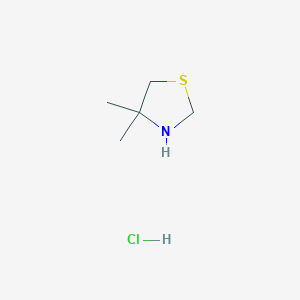

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide” is a chemical compound. It is related to the [1,3]-dioxolo[4,5-f][1,3]benzothiazol-6-amine family . The compound is associated with fluorescence properties .

Synthesis Analysis

The synthesis of related compounds often starts with commercially available reactants . The core unit can be prepared in a simple manner. Then, the phenyl ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed .科学的研究の応用

Antioxidant and Anticonvulsant Activities

Research has shown that benzothiazole and benzoxazole derivatives possess significant antioxidant and anticonvulsant activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for their antioxidant properties. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds (Ahmad et al., 2012). Furthermore, Liu et al. (2014) synthesized a series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and found that some derivatives showed high anticonvulsant activity with low neurotoxicity, indicating the importance of the benzothiazole scaffold in the design of new anticonvulsant agents (Liu et al., 2014).

Anti-inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been utilized as templates to develop anti-inflammatory and analgesic agents. Abdelazeem et al. (2015) designed bivalent ligands based on these heterocycles and found that several compounds exhibited significant in vitro anti-inflammatory activity and in vivo anti-inflammatory and antinociceptive effects, comparable to those of indomethacin and ketorolac. These findings underscore the therapeutic potential of benzoxazolone and benzothiazolone scaffolds in the development of new anti-inflammatory and analgesic drugs (Abdelazeem et al., 2015).

Anticancer and Antimicrobial Activities

Compounds based on benzothiazole, benzoxazole, and related heterocycles have been explored for their anticancer and antimicrobial properties. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating moderate anti-proliferation potential and high antioxidant activity, suggesting their use as anticancer and antioxidant agents (Bekircan et al., 2005). Additionally, Yalcin et al. (1992) synthesized a series of substituted benzoxazoles, oxazolo(4,5-b)pyridines, benzothiazoles, and benzimidazoles, which exhibited significant antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (Yalcin et al., 1992).

Anti-arthritic Activity

The anti-arthritic potential of benzothiazine and pyrazole derivatives has also been investigated. Shabbir et al. (2014) studied the anti-arthritic effect of a 2,4-dihydroxyphenyl derivative in a rat model and found significant immunomodulatory and anti-inflammatory effects, suggesting the compound's efficacy in treating arthritis (Shabbir et al., 2014).

作用機序

Target of Action

The primary target of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)benzohydrazide, also known as SMR000237462 or HMS2251G22, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, leading to changes in the receptor’s function

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of certain aspects of cognition, mood, and sleep.

Pharmacokinetics

Its effectiveness in preclinical seizure models suggests that it has sufficient bioavailability

Result of Action

The compound’s interaction with the GABA A receptor leads to changes in neuronal excitability . This can result in a variety of molecular and cellular effects, including potential anticonvulsant activity .

特性

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDIAYXLYNORGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)

![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)

![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)

![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)